Adipostatin B

GPDH inhibition alkylresorcinol SAR anti-obesity screening

Adipostatin B (CAS 144284-17-3), chemically 5-isopentadecylresorcinol, is a microbial-derived resorcinolic lipid isolated from Streptomyces cyaneus 2299-SV1. It functions as a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor with an IC₅₀ of 4.5 μM, preventing triglyceride accumulation in 3T3-L1 preadipocytes at low micromolar concentrations.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 144284-17-3
Cat. No. B115776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipostatin B
CAS144284-17-3
Synonyms5-isopentadecylresorcinol
adipostatin B
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C21H36O2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(22)17-21(23)16-19/h15-18,22-23H,3-14H2,1-2H3
InChIKeyAYZBMIJCGJIGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adipostatin B for Scientific Procurement: GPDH Inhibition Potency, 3T3-L1 Anti-Adipogenic Activity, and Differentiation from Adipostatin A


Adipostatin B (CAS 144284-17-3), chemically 5-isopentadecylresorcinol, is a microbial-derived resorcinolic lipid isolated from Streptomyces cyaneus 2299-SV1 [1]. It functions as a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor with an IC₅₀ of 4.5 μM, preventing triglyceride accumulation in 3T3-L1 preadipocytes at low micromolar concentrations [1]. As a close structural congener of Adipostatin A (5-n-pentadecylresorcinol; GPDH IC₅₀ = 4.1 μM), Adipostatin B provides a branched-chain comparator for structure–activity relationship (SAR) studies on alkylresorcinol-based GPDH inhibition [1].

Why Generic Alkylresorcinol GPDH Inhibitors Cannot Simply Substitute for Adipostatin B in Research Applications


Alkylresorcinol-based GPDH inhibitors exhibit divergent biological profiles depending on subtle structural modifications [1]. Adipostatin B (5-isopentadecylresorcinol) and Adipostatin A (5-n-pentadecylresorcinol) share identical molecular formulae but differ in alkyl chain topology (branched iso-C₁₅ vs. linear n-C₁₅), resulting in a measurable 9.8% difference in GPDH inhibitory potency [1]. Beyond adipogenic targets, the adipostatin scaffold also demonstrates anti-infective activity via asparaginyl-tRNA synthetase inhibition against Brugia malayi [2], and heterologous biosynthetic production has yielded additional alkylresorcinol analogs with enhanced antimicrobial potency against WHO priority pathogens [3]. These multi-target, structure-dependent pharmacological features mean that substituting one alkylresorcinol for another without verifying target-specific activity can compromise experimental reproducibility and lead to erroneous SAR conclusions.

Adipostatin B Quantitative Differentiation: Head-to-Head GPDH Inhibition and Anti-Adipogenic Evidence Versus Closest Analogs


Adipostatin B vs. Adipostatin A: Direct GPDH IC₅₀ Comparison in Enzymatic Assay

In the primary discovery paper, Adipostatin B (5-isopentadecylresorcinol) and Adipostatin A (5-n-pentadecylresorcinol) were evaluated side-by-side for glycerol-3-phosphate dehydrogenase inhibition [1]. Adipostatin B inhibited GPDH with an IC₅₀ of 4.5 μM, compared to 4.1 μM for Adipostatin A [1]. The 0.4 μM difference corresponds to a 9.8% higher IC₅₀ for the branched-chain analog, indicating that the iso-C₁₅ alkyl substitution modestly reduces GPDH binding affinity relative to the linear n-C₁₅ chain [1].

GPDH inhibition alkylresorcinol SAR anti-obesity screening

Adipostatin B vs. Adipostatin A: Head-to-Head Inhibition of Triglyceride Accumulation in 3T3-L1 Adipocytes

Both Adipostatin B and Adipostatin A were tested concurrently for their ability to prevent triglyceride accumulation in differentiating 3T3-L1 murine preadipocytes [1]. Both compounds prevented lipid droplet formation at micromolar concentrations, with Adipostatin B active at approximately 1–10 μM [1]. The original publication did not report statistically significant differential potency between the two analogs in this cellular assay [1], making them functionally comparable anti-adipogenic agents at the cellular level despite the small difference in enzymatic IC₅₀.

anti-adipogenesis 3T3-L1 differentiation triglyceride accumulation

Adipostatin B Anti-Infective Multi-Target Profile: Differentiation from Single-Mechanism GPDH Inhibitors via Asparaginyl-tRNA Synthetase Inhibition

A subsequent investigation expanded the adipostatin chemical series to include Adipostatins A–D from Streptomyces sp. 4875, discovering that these compounds also inhibit Brugia malayi asparaginyl-tRNA synthetase and exhibit adulticidal activity against the filarial parasite [2]. This represents a mechanistically distinct second pharmacological target beyond GPDH inhibition [2]. While most GPDH-targeting agents are designed solely for metabolic disorders, Adipostatin B (as part of the broader adipostatin chemotype) carries a dual-target profile, distinguishing it from single-mechanism GPDH inhibitors such as metformin or classical tool compounds [2].

anti-parasitic Brugia malayi asparaginyl-tRNA synthetase multi-target pharmacology

Adipostatin B vs. Heterologously Produced Alkylresorcinol Analogs: Structural Determinants of Enhanced Anti-Infective Activity

Heterologous expression of an actinobacterial type III polyketide synthase in E. coli yielded Adipostatins A and B alongside nine additional alkylresorcinol analogs, some of which exhibited enhanced activity against antimicrobial-resistant (AMR) pathogens [1]. This study demonstrates that the adipostatin core scaffold is amenable to biosynthetic diversification, with certain structural variants outperforming the parent compounds Adipostatin A and B in anti-infective assays [1]. Adipostatin B thus serves as a critical reference standard for benchmarking novel alkylresorcinol analogs produced via synthetic biology approaches.

biosynthetic diversification antimicrobial resistance alkylresorcinol SAR

Optimal Research and Procurement Scenarios for Adipostatin B Based on Verified Quantitative Differentiation Evidence


Anti-Obesity Drug Discovery: GPDH Inhibitor Screening with Alkyl Chain SAR Analysis

Adipostatin B (GPDH IC₅₀ = 4.5 μM) serves as the branched-chain comparator to Adipostatin A (IC₅₀ = 4.1 μM) in enzymatic GPDH inhibition assays [1]. The 0.4 μM potency differential attributable to iso-C₁₅ vs. n-C₁₅ alkyl substitution provides a defined SAR reference point for medicinal chemistry optimization of alkylresorcinol-based anti-obesity leads [1]. Researchers can use Adipostatin B to probe whether branching-induced conformational changes in the alkyl tail affect binding pocket interactions, solubility, or membrane permeability without altering the resorcinol pharmacophore.

3T3-L1 Adipogenesis Model: Functional Validation of Anti-Adipogenic Compounds

Adipostatin B prevents triglyceride accumulation in 3T3-L1 cells at low micromolar concentrations (approximately 1–10 μM), with functional efficacy comparable to Adipostatin A [1]. This makes Adipostatin B suitable as a positive control or tool compound in adipogenesis inhibition studies where researchers require a structurally distinct but functionally equivalent alternative to the linear-chain analog, enabling cross-validation of anti-adipogenic hits without the confounding factor of differential cellular potency [1].

Anti-Parasitic Drug Discovery: Dual-Target Screening Against Filarial and Metabolic Disease Targets

The adipostatin chemotype, including Adipostatin B, has demonstrated inhibition of Brugia malayi asparaginyl-tRNA synthetase alongside GPDH inhibition [2]. Research groups working on neglected filarial diseases such as lymphatic filariasis can employ Adipostatin B as a dual-target lead scaffold, simultaneously interrogating anti-parasitic and metabolic inhibition pathways [2]. This dual-mechanism profile distinguishes Adipostatin B from single-target GPDH inhibitors in anti-infective screening cascades.

Synthetic Biology and Natural Product Diversification: Reference Standard for Alkylresorcinol Biosynthetic Engineering

Heterologous expression of type III polyketide synthases has generated Adipostatins A and B together with nine additional alkylresorcinol analogs, some exhibiting enhanced activity against antimicrobial-resistant pathogens [3]. Adipostatin B, as one of the two parent compounds in this biosynthetic series, is required as an authenticated reference standard for quantifying the anti-infective potency improvements of novel engineered analogs, supporting QC/QA in natural product discovery and synthetic biology laboratories [3].

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